2-Chloro-3,5-difluorobenzyl alcohol
Description
2-Chloro-3,5-difluorobenzyl alcohol (molecular formula: C₇H₅ClF₂O) is a halogenated benzyl alcohol derivative featuring chlorine and fluorine substituents at the 2-, 3-, and 5-positions of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to the synergistic electronic effects of chlorine (electron-withdrawing) and fluorine (moderate electron-withdrawing with high electronegativity).
Properties
IUPAC Name |
(2-chloro-3,5-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUQFPJJRKHMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-difluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method is the direct halogenation of benzyl alcohol using chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. The choice of reagents, reaction conditions, and purification methods are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-difluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding benzyl alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: 2-Chloro-3,5-difluorobenzaldehyde or 2-Chloro-3,5-difluorobenzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,5-difluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-difluorobenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The chlorine at position 2 in the target compound enhances the acidity of the hydroxyl group compared to fluorine-substituted analogs (e.g., 3,5-difluorobenzyl alcohol) .
- Steric Considerations : Fluorine at positions 3 and 5 minimizes steric hindrance compared to bulkier substituents like ethoxy (e.g., 4-ethoxy-3,5-difluorobenzyl alcohol) .
- Solubility: The presence of fluorine improves solubility in polar aprotic solvents relative to non-fluorinated analogs like 2-chlorobenzyl alcohol .
Research Findings and Industrial Relevance
- Material Science : Ethoxy- and nitro-substituted derivatives are used in liquid crystals and polymers, suggesting applications in advanced materials for the target compound .
- Synthetic Methods : describes fluorination techniques using halogenating agents and catalysts, which may apply to the synthesis of this compound .
Biological Activity
2-Chloro-3,5-difluorobenzyl alcohol is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is derived from the bromination of 2-chloro-3,5-difluorotoluene. The synthesis typically involves the use of bromine (Br2) in the presence of catalysts such as iron or aluminum bromide, under controlled conditions to ensure selectivity and yield.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism often involves nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine), which enhance the electrophilicity of the carbon atom bonded to the hydroxyl group. This reactivity allows for potential interactions with cellular components, influencing pathways related to cell survival and apoptosis.
Neuroprotective Properties
Research indicates that compounds with similar structures exhibit neuroprotective effects. For instance, studies on aromatic carbamates have shown that they can increase autophagy and upregulate antiapoptotic proteins like B-cell lymphoma 2 (Bcl-2). These properties may extend to this compound, suggesting its potential in neurodegenerative disease models .
Case Studies and Research Findings
- Neuroprotection in Cell Models :
-
Oxidation Pathways :
- The oxidation of benzyl alcohols has been extensively studied using various catalysts. For example, palladium nanoparticles have been shown to facilitate the oxidation of benzyl alcohol to form several products, including benzaldehyde and benzoic acid. Understanding these pathways can provide insights into how this compound behaves under oxidative conditions .
Applications in Medicinal Chemistry
The compound is being explored for its potential as a chemical probe in biological research. Its unique structure allows for modifications that can lead to diverse biological activities, making it a candidate for developing new pharmaceuticals targeting various diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | C₁₃H₉ClF₂O | Potential neuroprotective |
| 2-Chloro-3-fluorobenzyl alcohol | C₁₂H₉ClF | Anticancer properties |
| 3,5-Difluorobenzyl alcohol | C₁₂H₉F₂O | Antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
